Cas no 1857287-98-9 (1H-Imidazole, 4-bromo-1-(2-propen-1-yl)-)

4-Bromo-1-(2-propen-1-yl)-1H-imidazole is a brominated imidazole derivative featuring an allyl substituent at the nitrogen position. This compound is of interest in synthetic organic chemistry due to its versatile reactivity, particularly in cross-coupling reactions and functional group transformations. The presence of both bromine and an allyl group offers opportunities for further derivatization, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. Its stable structure under standard conditions ensures ease of handling and storage. The compound’s well-defined reactivity profile allows for precise modifications, supporting applications in heterocyclic chemistry and medicinal chemistry research.
1H-Imidazole, 4-bromo-1-(2-propen-1-yl)- structure
1857287-98-9 structure
Product name:1H-Imidazole, 4-bromo-1-(2-propen-1-yl)-
CAS No:1857287-98-9
MF:C6H7BrN2
Molecular Weight:187.037180185318
CID:5252959

1H-Imidazole, 4-bromo-1-(2-propen-1-yl)- 化学的及び物理的性質

名前と識別子

    • 1H-Imidazole, 4-bromo-1-(2-propen-1-yl)-
    • インチ: 1S/C6H7BrN2/c1-2-3-9-4-6(7)8-5-9/h2,4-5H,1,3H2
    • InChIKey: WIPOYOORVDIIAO-UHFFFAOYSA-N
    • SMILES: C1N(CC=C)C=C(Br)N=1

1H-Imidazole, 4-bromo-1-(2-propen-1-yl)- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-365104-1.0g
4-bromo-1-(prop-2-en-1-yl)-1H-imidazole
1857287-98-9
1.0g
$0.0 2023-03-02

1H-Imidazole, 4-bromo-1-(2-propen-1-yl)- 関連文献

1H-Imidazole, 4-bromo-1-(2-propen-1-yl)-に関する追加情報

Introduction to 1H-Imidazole, 4-bromo-1-(2-propen-1-yl)- (CAS No. 1857287-98-9)

1H-Imidazole, 4-bromo-1-(2-propen-1-yl)-, identified by the CAS number 1857287-98-9, is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the imidazole family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and structural versatility. The presence of both bromine and alkenyl substituents in its molecular structure imparts unique reactivity and functional properties, making it a valuable intermediate in the synthesis of more complex pharmacophores.

The bromine atom at the 4-position of the imidazole ring enhances the electrophilicity of the molecule, facilitating nucleophilic substitution reactions that are pivotal in drug development. Simultaneously, the (2-propen-1-yl) group, also known as allyl, introduces a reactive double bond that can participate in various organic transformations, including cross-coupling reactions such as Suzuki-Miyaura and Heck couplings. These features make 1H-Imidazole, 4-bromo-1-(2-propen-1-yl)- a versatile building block for constructing novel therapeutic agents.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting specific biological pathways associated with diseases such as cancer, inflammation, and infectious disorders. The imidazole scaffold is particularly prominent in this area due to its ability to mimic natural biomolecules and interact with biological targets with high affinity. For instance, several imidazole derivatives have been reported to inhibit enzymes like kinases and phosphodiesterases, which play crucial roles in cellular signaling.

One of the most compelling applications of 1H-Imidazole, 4-bromo-1-(2-propen-1-yl)- is in the synthesis of kinase inhibitors. Kinases are enzymes that phosphorylate other molecules, thereby regulating a wide array of cellular processes. Dysregulation of kinase activity is implicated in numerous diseases, particularly cancer. By leveraging the reactivity of the bromo and allyl groups, researchers can design imidazole-based inhibitors that selectively target aberrant kinases. For example, studies have demonstrated that derivatives of this compound can inhibit tyrosine kinases involved in tumor growth and metastasis.

Moreover, the structural flexibility of 1H-Imidazole, 4-bromo-1-(2-propen-1-yl)- allows for further functionalization through strategies such as palladium-catalyzed cross-coupling reactions. These reactions enable the introduction of diverse substituents at specific positions on the imidazole ring, fine-tuning the pharmacological properties of the resulting compounds. Such modifications are essential for optimizing drug candidates in terms of potency, selectivity, and pharmacokinetic profiles.

Recent advances in computational chemistry have also facilitated the rational design of imidazole-based drugs using 1H-Imidazole, 4-bromo-1-(2-propen-1-yl)- as a starting material. Molecular modeling techniques allow researchers to predict how different structural modifications will affect binding affinity to biological targets. This approach has accelerated the discovery process by enabling high-throughput virtual screening of potential drug candidates before experimental synthesis.

The pharmaceutical industry has recognized the significance of this compound due to its potential in generating novel therapeutics. Several academic laboratories and biotechnology companies are currently exploring its applications in preclinical studies aimed at identifying new drug candidates for unmet medical needs. The ease with which 1H-Imidazole, 4-bromo-1-(2-propen-1-yl)- can be incorporated into complex molecular frameworks makes it an indispensable tool for medicinal chemists.

In conclusion, 1H-imidazole derivatives continue to be a cornerstone in drug discovery efforts owing to their structural diversity and biological relevance. The specific combination of substituents in (4-bromo)imidozole with an allyl group provides unique opportunities for chemical manipulation while maintaining high binding affinity to biological targets. As research progresses, this compound is expected to play an increasingly pivotal role in developing next-generation pharmaceuticals that address some of today's most pressing health challenges.

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